1,2,2-Triphenyl-1-(3-pyridyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56501-79-2 |
|---|---|
Molecular Formula |
C25H21NO |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1,2,2-triphenyl-1-pyridin-3-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-15-8-3-9-16-22,23-17-10-18-26-19-23)24(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-19,24,27H |
InChI Key |
JKCVPWOCKIRQHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CN=CC=C4)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,2 Triphenyl 1 3 Pyridyl Ethanol
Retrosynthetic Analysis and Key Disconnections for the 1,2,2-Triphenyl-1-(3-pyridyl)ethanol Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For a tertiary alcohol like this compound, the most logical disconnections are at the carbon-carbon bonds connected to the carbinol carbon. youtube.comlibretexts.org This approach reveals the immediate precursors, which are typically carbonyl compounds and organometallic nucleophiles. libretexts.org
Two primary retrosynthetic pathways emerge for the target scaffold:
Disconnection A: This involves breaking the bond between the carbinol carbon (C1) and the triphenyl-substituted carbon (C2). This pathway identifies a 3-pyridyl ketone and a triphenylmethyl organometallic reagent as the key synthons. The corresponding synthetic precursors would be a suitable phenyl(3-pyridyl)methanone and a triphenylmethyl-based nucleophile, such as triphenylmethylmagnesium bromide.
Disconnection B: This strategy involves disconnecting one of the phenyl groups from the carbinol carbon (C1). This suggests a reaction between a 3-pyridyl ketone precursor, specifically (3-pyridyl)(diphenylmethyl)methanone, and a phenyl-based organometallic reagent like phenylmagnesium bromide. While feasible, the synthesis of the required ketone precursor is more complex than for Disconnection A.
A third, related approach involves a double addition to an ester. Disconnecting two phenyl groups from the carbinol carbon leads back to a 3-pyridyl carboxylic acid ester and two equivalents of a phenyl organometallic reagent. amazonaws.comorganic-chemistry.org This is a common strategy for creating tertiary alcohols with two identical groups on the carbinol carbon. coconote.appmasterorganicchemistry.com However, for the specific target this compound, this route is not directly applicable as the phenyl groups are not identically attached to the carbinol carbon.
Considering the relative accessibility of the precursors, Disconnection A represents the most direct and strategically sound approach to the synthesis of the this compound scaffold.
Precursor Synthesis Strategies for Triarylmethyl and 3-Pyridyl Building Blocks
The success of the total synthesis hinges on the efficient preparation of the key building blocks identified in the retrosynthetic analysis.
Approaches to 3-Pyridyl Ketone and Carbinol Precursors
The synthesis of 3-pyridyl ketones is well-established in organic literature. Various methods can be employed to generate precursors like phenyl(3-pyridyl)methanone. Some common strategies include:
Friedel-Crafts Acylation: While direct acylation of pyridine (B92270) is challenging due to the deactivation of the ring by the nitrogen atom, modifications and alternative catalysts can facilitate this transformation.
From Pyridine Carboxylic Acids: Nicotinic acid (pyridine-3-carboxylic acid) or its derivatives (esters, acid chlorides) can be converted into the desired ketone. For instance, reacting nicotinoyl chloride with benzene (B151609) under Friedel-Crafts conditions or reacting an ethyl nicotinate (B505614) with a phenyl Grignard reagent can yield phenyl(3-pyridyl)methanone.
From Cyanopyridines: 3-Cyanopyridine can react with organometallic reagents, such as phenylmagnesium bromide, followed by hydrolysis to produce the target ketone. google.com
The table below summarizes various synthetic approaches for 3-pyridyl ketones.
| Starting Material | Reagent(s) | Product | Reference |
| 3-Cyanopyridine | Phenylmagnesium bromide, then H₃O⁺ | Phenyl(3-pyridyl)methanone | google.com |
| Ethyl nicotinate | Phenylmagnesium bromide, then H₃O⁺ | Phenyl(3-pyridyl)methanone | google.com |
| 3-Acetylpyridine | Vilsmeier-Haack or other oxidation reagents | Phenyl(3-pyridyl)methanone | N/A |
Generation of Triphenyl-Substituted Moieties
The triphenylmethyl (trityl) group is a bulky substituent, and its introduction as a nucleophile requires the generation of a triphenylmethyl organometallic reagent. Triphenylmethylmagnesium halides or triphenylmethyllithium are common choices. These are typically prepared by reacting triphenylmethyl chloride (trityl chloride) with magnesium or lithium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
Alternatively, if the synthetic strategy involves the addition of a 3-pyridyl organometallic reagent, the required precursor is benzophenone. Benzophenone is commercially available or can be readily synthesized via the Friedel-Crafts acylation of benzene with benzoyl chloride.
Direct Carbon-Carbon Bond Formation Pathways
The key step in constructing the this compound scaffold is the formation of the central carbon-carbon bond that links the pyridyl and triphenylmethyl fragments.
Organometallic Additions to Carbonyl Precursors
The Grignard reaction is the most prominent method for achieving this transformation. organic-chemistry.org The reaction involves the nucleophilic addition of an organomagnesium halide to the electrophilic carbonyl carbon of a ketone. masterorganicchemistry.com For the synthesis of this compound, the most logical approach involves the addition of a triphenylmethyl Grignard reagent to a 3-pyridyl ketone.
The general mechanism involves the attack of the triphenylmethyl carbanion equivalent on the carbonyl carbon of phenyl(3-pyridyl)methanone. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol product. coconote.app
Reaction Scheme: Triphenylmethylmagnesium bromide + Phenyl(3-pyridyl)methanone → Magnesium alkoxide intermediate Magnesium alkoxide intermediate + H₃O⁺ → this compound
Critical to the success of any Grignard reaction is the use of anhydrous conditions, as Grignard reagents are strong bases and will react with even trace amounts of water. coconote.appyoutube.comyoutube.com
The following table outlines potential precursor combinations for the final C-C bond formation.
| Carbonyl Precursor | Organometallic Reagent | Resulting Bond |
| Phenyl(3-pyridyl)methanone | Triphenylmethylmagnesium bromide | C(OH)-C(Ph)₃ |
| Benzophenone | 3-Pyridylmagnesium bromide | C(OH)-Pyridyl |
Stereochemical Considerations in Synthetic Route Design
The carbinol carbon in this compound is a stereocenter. The addition of a planar organometallic reagent to a prochiral ketone, such as phenyl(3-pyridyl)methanone, will result in the formation of a racemic mixture of (R)- and (S)-enantiomers, as the nucleophile can attack from either face of the planar carbonyl group with equal probability. masterorganicchemistry.com
Achieving an enantioselective synthesis, where one enantiomer is formed in excess, requires a more sophisticated approach. Modern asymmetric synthesis offers several strategies:
Use of Chiral Ligands: The Grignard reagent can be complexed with a chiral ligand. This chiral complex can then direct the nucleophilic attack to one face of the ketone, leading to an enantiomeric excess of one product. nih.gov
Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to either the ketone or the organometallic reagent to induce facial selectivity during the key C-C bond formation step.
Catalytic Asymmetric Addition: The use of a chiral catalyst can promote the enantioselective addition of the organometallic reagent to the ketone.
The stereochemistry of the addition can be influenced by the steric bulk of the reactants. nih.gov However, achieving high levels of stereocontrol in the synthesis of sterically congested tertiary alcohols like the target molecule remains a significant synthetic challenge. nih.gov
Alternative and Convergent Synthetic Routes
One potential route involves the reaction of a pyridyl organometallic reagent with a tri-phenyl substituted ketone. Specifically, the Grignard reagent, 3-pyridylmagnesium bromide, or the more reactive organolithium reagent, 3-pyridyllithium, can be added to a solution of 1,2,2-triphenylethanone (B167304). The nucleophilic carbon of the organometallic species attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol, this compound. libretexts.orgmasterorganicchemistry.com
An alternative, yet equally viable, convergent strategy would involve the reaction of a phenyl organometallic reagent with a pyridyl-containing ketone. For instance, phenyllithium (B1222949) or phenylmagnesium bromide could be reacted with 1,2-diphenyl-2-(3-pyridyl)ethanone. This approach would similarly proceed through a nucleophilic addition mechanism to form the corresponding alkoxide intermediate, which upon protonation, would afford the final product.
Both of these routes are advantageous as they allow for the construction of the complex quaternary carbon center in a single, high-yielding step from readily accessible precursors. The choice between these routes would likely depend on the availability and stability of the respective ketone and organometallic starting materials.
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound via organometallic addition is highly dependent on the careful optimization of reaction conditions to maximize the yield and purity of the product. Key parameters that can be varied include the choice of solvent, reaction temperature, and the nature of the organometallic reagent.
The solvent plays a crucial role in the formation and reactivity of organometallic reagents. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used for Grignard reactions as they solvate the magnesium center, enhancing the reagent's stability and reactivity. cerritos.edu For organolithium reagents, a wider range of aprotic solvents can be employed.
Temperature is another critical factor. The formation of organometallic reagents is often initiated at room temperature, but the subsequent reaction with the ketone may require cooling to control the exothermicity of the reaction and prevent side reactions. For sterically hindered ketones, organolithium reagents may be preferred over Grignard reagents as they are generally more reactive and less prone to reduction of the carbonyl group. wikipedia.org
The following interactive table presents hypothetical yet plausible data illustrating the effects of varying reaction conditions on the yield of this compound from the reaction of 3-pyridyllithium with 1,2,2-triphenylethanone.
| Entry | Organometallic Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Pyridylmagnesium Bromide | Diethyl Ether | 0 to 25 | 4 | 65 |
| 2 | 3-Pyridyllithium | Diethyl Ether | -78 to 25 | 2 | 85 |
| 3 | 3-Pyridyllithium | Tetrahydrofuran (THF) | -78 to 25 | 2 | 90 |
| 4 | 3-Pyridyllithium | Tetrahydrofuran (THF) | 0 to 25 | 2 | 82 |
The data illustrates that the use of the more nucleophilic 3-pyridyllithium in THF at low initial temperatures can lead to significantly higher yields. This is consistent with the general understanding that organolithium reagents are often more effective for additions to sterically demanding ketones. wikipedia.org The slightly lower yield at a constant 0°C to 25°C (Entry 4) compared to the gradual warming from -78°C (Entry 3) suggests that initial cooling helps to control the reaction and minimize the formation of byproducts. Further optimization could involve fine-tuning the rate of addition of the organometallic reagent and the concentration of the reactants.
Spectroscopic and Diffraction Based Structural Elucidation of 1,2,2 Triphenyl 1 3 Pyridyl Ethanol
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Detailed experimental data from one-dimensional and two-dimensional NMR spectroscopy for 1,2,2-Triphenyl-1-(3-pyridyl)ethanol are not available in the surveyed literature. A complete structural assignment based on empirical chemical shifts, coupling patterns, and spatial correlations cannot be provided without this information.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and integration values for this compound, have not been reported in the available literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
A detailed characterization of the carbon skeleton of this compound by ¹³C NMR spectroscopy is not possible due to the absence of reported spectral data.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Information from 2D NMR experiments, which is crucial for establishing proton-proton and proton-carbon connectivities as well as through-space relationships, is not available for this compound.
Vibrational Spectroscopy for Functional Group Identification
The functional groups present in this compound cannot be definitively identified and discussed using vibrational spectroscopy due to a lack of published FT-IR and Raman spectra.
Fourier Transform Infrared (FT-IR) Spectroscopy
Specific FT-IR absorption frequencies and their corresponding vibrational modes for this compound are not documented in the searched sources.
Raman Spectroscopy Applications
The application of Raman spectroscopy for the structural elucidation of this compound has not been described in the available scientific literature.
Computational and Theoretical Investigations of 1,2,2 Triphenyl 1 3 Pyridyl Ethanol
Quantum Chemical Calculations for Ground State Geometries
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. aps.orgacs.org These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation, which dictates the molecule's physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures. mdpi.comresearchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations determine the electronic structure of a molecule by focusing on its electron density rather than the complex wavefunction of each electron. For a molecule such as 1,2,2-Triphenyl-1-(3-pyridyl)ethanol, structural optimization using DFT would involve starting with an initial guess of the geometry and iteratively adjusting the positions of the atoms until the configuration with the minimum energy is found.
This process is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. nih.gov The results of a DFT optimization provide precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding steric hindrance and conformational preferences, such as the relative orientations of the three phenyl rings and the 3-pyridyl group around the central ethanol (B145695) backbone.
Table 1: Illustrative Structural Parameters from DFT Optimization Note: The following data are representative examples of what a DFT calculation would yield and are not the specific, published results for this compound.
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
| Bond Length | C-O (hydroxyl) | ~1.43 Å |
| C-C (backbone) | ~1.54 Å | |
| C-N (pyridyl) | ~1.34 Å | |
| Bond Angle | C-O-H (hydroxyl) | ~109.5° |
| C-C-C (backbone) | ~112.0° | |
| Dihedral Angle | Ph-C-C-Py | Variable |
| Denotes a dihedral angle involving a phenyl ring and the pyridyl ring, which would define the rotational conformation. |
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. acs.org Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory provide a rigorous way to approximate the molecular wavefunction.
While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain systems or properties. unimi.it These calculations are used to determine the total electronic energy, orbital energies, and other fundamental electronic properties of the molecule. For this compound, ab initio calculations would serve to validate the geometries obtained from DFT and provide a more detailed description of the electron distribution and interactions within the molecule.
Electronic Structure Analysis
Understanding the electronic structure of a molecule is key to predicting its reactivity, intermolecular interactions, and spectroscopic properties. Computational analyses provide detailed maps and metrics of electron distribution and energy levels.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.govwuxibiology.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is highly polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich triphenyl groups, while the LUMO is likely concentrated on the electron-accepting pyridyl ring. Analysis of these orbitals provides insight into the molecule's potential role in charge-transfer interactions. nih.govresearchgate.net
Table 2: Representative Frontier Molecular Orbital Data Note: The following data are illustrative and not specific to this compound.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
An Electrostatic Potential (ESP) surface map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, with colors indicating different values of the electrostatic potential. Red regions signify areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net
For this compound, the ESP map would likely show a significant negative potential (red) around the nitrogen atom of the pyridyl ring and the oxygen atom of the hydroxyl group, due to their high electronegativity and lone pairs of electrons. Conversely, a positive potential (blue) would be expected around the hydroxyl hydrogen atom. This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and crystal packing. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the molecular wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. researchgate.netmendeley.com It examines the charge distribution at the atomic level (natural atomic charges) and quantifies the stabilization energy associated with charge delocalization from a filled "donor" orbital to an empty "acceptor" orbital. nih.govresearchgate.net
In the context of this compound, NBO analysis would reveal the charge on each atom, highlighting the polarity of bonds like C-O, O-H, and C-N. Furthermore, it identifies key intramolecular hyperconjugative interactions. For instance, it could quantify the stabilizing energy from the donation of electron density from the oxygen's lone pair (donor) to an adjacent C-C antibonding orbital (acceptor). These interactions are crucial for understanding the molecule's conformational stability and electronic properties.
Table 3: Example of Natural Atomic Charges from NBO Analysis Note: These values are representative examples.
| Atom | Natural Charge (e) |
| O (hydroxyl) | -0.75 |
| H (hydroxyl) | +0.48 |
| N (pyridyl) | -0.55 |
| C (attached to OH) | +0.20 |
Table 4: Example of Second-Order Perturbation Analysis from NBO Note: This table illustrates donor-acceptor interactions and their stabilization energies (E(2)).
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) | σ* (C-C) | ~2.5 |
| π (Phenyl) | π* (Pyridyl) | ~1.2 |
| σ (C-H) | σ* (C-N) | ~0.8 |
Prediction and Interpretation of Spectroscopic Parameters
Theoretical spectroscopy plays a crucial role in complementing experimental findings by providing insights into the relationships between molecular structure and spectroscopic signals. Typically, researchers utilize computational models to predict NMR chemical shifts, vibrational frequencies, and electronic transitions.
Calculated NMR Chemical Shifts and Vibrational Frequencies
The prediction of NMR chemical shifts and vibrational frequencies through computational means is a standard practice in modern chemical research. These calculations, often performed using DFT with appropriate basis sets, can aid in the structural elucidation of new compounds and the interpretation of experimental spectra. For this compound, however, no such theoretical data has been published. The generation of a data table for its calculated NMR chemical shifts and vibrational frequencies is therefore not possible at this time.
Theoretical UV-Vis Absorption Spectra
Time-dependent density functional theory (TD-DFT) is a powerful tool for simulating UV-Vis absorption spectra, providing information about the electronic transitions within a molecule. rsc.org This analysis helps in understanding the photophysical properties of a compound. A comprehensive search of scientific databases indicates that theoretical UV-Vis absorption spectra for this compound have not been reported. As a result, a data table of its theoretical electronic transitions and corresponding absorption wavelengths cannot be provided.
Conformational Analysis and Energy Minima
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and chemical properties. Computational methods are used to identify stable conformers and determine their relative energies. Despite the importance of such studies, a conformational analysis of this compound, including the identification of its energy minima, is not available in the existing literature.
Theoretical Insights into Reactivity and Selectivity
Computational chemistry offers valuable insights into the reactivity and selectivity of molecules through the analysis of their electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations can predict sites of electrophilic and nucleophilic attack and help in understanding reaction mechanisms. To date, no theoretical studies on the reactivity and selectivity of this compound have been published, precluding a detailed discussion on this topic.
Chemical Reactivity and Transformation Mechanisms of 1,2,2 Triphenyl 1 3 Pyridyl Ethanol
Reactions Involving the Tertiary Alcohol Functionality
The tertiary alcohol group is the primary site for reactions involving dehydration, substitution, and oxidation. The presence of four aryl substituents on the ethanol (B145695) backbone results in the formation of a highly stabilized carbocation intermediate in reactions proceeding through an SN1 or E1 mechanism.
Stereoselective Dehydration Pathways
The acid-catalyzed dehydration of tertiary alcohols is a facile process that occurs under relatively mild conditions compared to primary or secondary alcohols. jove.comlibretexts.org This reaction proceeds via an E1 (elimination, unimolecular) mechanism. jove.comstudy.com
The mechanism involves three key steps:
Protonation of the Hydroxyl Group: The alcohol's oxygen atom acts as a Lewis base, attacking an acidic proton to form a protonated alcohol (an alkyloxonium ion). This converts the poor leaving group (-OH) into an excellent leaving group (-OH2, water). libretexts.orgquora.com
Formation of a Carbocation: The C-O bond breaks heterolytically, and the water molecule departs, resulting in the formation of a carbocation intermediate. jove.com For 1,2,2-Triphenyl-1-(3-pyridyl)ethanol, this step is particularly favorable due to the formation of a tertiary carbocation that is exceptionally stabilized by resonance delocalization of the positive charge across the three phenyl rings and the pyridyl ring.
Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. jove.comquora.com
In the case of this compound, the dehydration product is the tetrasubstituted alkene, 1,2,2-triphenyl-1-(3-pyridyl)ethene. Due to the substitution pattern, this alkene can exist as E and Z geometric isomers. Predicting the stereoselectivity of this elimination is complex and would depend on the specific reaction conditions, though the formation of the thermodynamically most stable alkene is generally favored according to Zaitsev's rule. wikipedia.org
| Alcohol Type | Typical Mechanism | Relative Reaction Temperature |
|---|---|---|
| Primary (1°) | E2 | High (e.g., 170-180°C) libretexts.org |
| Secondary (2°) | E1 | Moderate (e.g., 100-140°C) libretexts.org |
| Tertiary (3°) | E1 | Low (e.g., 25-80°C) libretexts.org |
Oxidation and Reduction Transformations
Tertiary alcohols are characteristically resistant to oxidation by common oxidizing agents like potassium dichromate or potassium permanganate (B83412). studymind.co.ukbyjus.comlibretexts.org Oxidation reactions in primary and secondary alcohols involve the removal of a hydrogen atom from the carbinol carbon (the carbon bearing the -OH group). unizin.org Since the carbinol carbon in this compound is bonded to four other carbon atoms and has no attached hydrogen, it cannot be oxidized without cleaving a carbon-carbon bond, which requires harsh reaction conditions. byjus.comchemistryviews.org
While direct oxidation is not feasible, the alcohol functionality can be removed through reductive pathways. For instance, deoxygenation can be achieved via a two-step process like the Barton-McCombie deoxygenation, which involves converting the alcohol to a thiocarbonyl derivative followed by radical-induced reduction. wikipedia.org
Nucleophilic Substitution at the Carbinol Carbon
Nucleophilic substitution of tertiary alcohols proceeds through an SN1 (substitution, nucleophilic, unimolecular) mechanism. wikipedia.orgpressbooks.pub This pathway is favored because it involves the formation of a stable tertiary carbocation intermediate, which is the rate-determining step. byjus.comquora.com
The mechanism is analogous to the first two steps of the E1 dehydration:
Protonation of the Alcohol: An acid is required to protonate the hydroxyl group, turning it into a good leaving group (H₂O). pressbooks.pub
Loss of Leaving Group: The water molecule departs, forming the highly resonance-stabilized tertiary carbocation.
Nucleophilic Attack: A nucleophile attacks the planar carbocation. byjus.com This attack can occur from either face of the carbocation, which would lead to a racemic mixture if the carbon were a stereocenter.
A key aspect of the reactivity of this compound is the competition between SN1 substitution and E1 elimination, as both reactions share the same carbocation intermediate. quora.com The outcome is often a mixture of products and is highly dependent on the reaction conditions. Using a strong, non-basic nucleophile in a polar protic solvent would favor the SN1 pathway, whereas higher temperatures tend to favor the E1 elimination pathway. wikipedia.orgwikipedia.org
Reactivity of the Pyridyl Moiety
The pyridine (B92270) ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic character makes it less reactive towards electrophilic attack and more reactive towards nucleophilic attack compared to benzene (B151609). researchgate.net
Nitrogen Heterocycle Activation and Derivatization
The nitrogen atom of the pyridyl group can be targeted to modify the reactivity of the entire ring system.
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide using reagents like hydrogen peroxide or peroxy acids. This transformation is significant because the N-oxide group is activating and directs incoming electrophiles to the 4-position and, to a lesser extent, the 2-position. A study on the metabolism of 3-acetylpyridine showed its conversion to 1-(3-pyridyl)ethanol and subsequent N-oxidation to 1-(3-pyridyl-N-oxide)ethanol, demonstrating the biological feasibility of this reaction on a similar structure. nih.gov
N-Alkylation: Reaction with alkyl halides can lead to the formation of a quaternary pyridinium (B92312) salt. This process places a positive charge on the nitrogen atom, further deactivating the ring towards electrophiles but significantly activating it for nucleophilic attack or for reactions involving C-H activation.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is strongly deactivated towards electrophilic aromatic substitution, requiring more forceful conditions than those used for benzene. quora.comquimicaorganica.org The electron-withdrawing nature of the nitrogen atom reduces the electron density of the ring carbons. researchgate.net Electrophilic attack occurs preferentially at the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions is highly disfavored because it leads to an unstable resonance intermediate where the electronegative nitrogen atom bears a positive charge. quora.comslideshare.net Since the parent molecule already possesses a large, sterically demanding substituent at the 3-position, any further electrophilic substitution would be directed to the 5-position, but this would likely be slow and require harsh conditions. Friedel-Crafts alkylation and acylation reactions are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. researchgate.netquimicaorganica.org
Conversely, the electron-deficient nature of the pyridine ring makes it a good substrate for nucleophilic aromatic substitution, provided a suitable leaving group is present. stackexchange.com Nucleophilic attack is strongly favored at the 2- and 4-positions, as the negative charge of the resulting intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com
In this compound, the pyridine ring lacks a good leaving group. Direct nucleophilic substitution on a hydrogen atom is rare and requires exceptionally strong nucleophiles (as in the Chichibabin reaction, which typically adds an amino group at the 2-position). Nucleophilic attack at the 3-position is particularly slow because the resulting anionic intermediate cannot delocalize the negative charge onto the nitrogen. quimicaorganica.org If a leaving group were present at the 3-position, substitution could potentially occur under forcing conditions with a very strong base (like NaNH₂) via an elimination-addition mechanism that proceeds through a highly reactive pyridyne intermediate. quimicaorganica.org
| Reaction Type | Favored Position(s) for Attack | Reason for Selectivity |
|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | 3 and 5 | Avoids placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. quora.comquimicaorganica.orgslideshare.net |
| Nucleophilic Aromatic Substitution (NAS) | 2 and 4 | Allows delocalization of the negative charge of the intermediate onto the electronegative nitrogen atom, stabilizing it. stackexchange.comquora.com |
Transformations of the Phenyl Groups
The phenyl groups of this compound are susceptible to a range of transformations, primarily through electrophilic aromatic substitution and, when appropriately functionalized, palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution on Phenyl Rings
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the phenyl rings can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The tertiary alcohol and the bulky triphenylethane framework can exert steric hindrance, potentially influencing the regioselectivity of the substitution. The directing effects of the substituents on the phenyl rings would determine the position of electrophilic attack. Generally, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. wikipedia.org
The reaction mechanism involves the attack of an electrophile on the electron-rich π system of the phenyl ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org Subsequent deprotonation restores the aromaticity of the ring. libretexts.org The rate of reaction is influenced by the nature of the electrophile and the presence of activating or deactivating groups on the aromatic ring. wikipedia.org
It is important to note that the pyridine ring in the molecule is generally less reactive towards electrophilic substitution than benzene, due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgutexas.edu Electrophilic attack on the pyridine ring, if it occurs, typically directs to the 3- and 5-positions. utexas.edu
Table 1: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |
| Halogenation | X₂ (X=Cl, Br), Lewis Acid (e.g., FeX₃, AlX₃) | X⁺ equivalent |
| Sulfonation | Fuming H₂SO₄ or SO₃ | SO₃ |
| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | R⁺ (Carbocation) |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | RCO⁺ (Acylium ion) |
Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Phenyl Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. dicp.ac.cn While the native phenyl groups of this compound are unreactive in these transformations, they can be readily functionalized, for instance, through halogenation as described above, to generate suitable precursors for cross-coupling.
Aryl halides (or triflates) derived from this compound could participate in a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions typically involve a catalytic cycle consisting of oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck and Sonogashira), and reductive elimination. researchgate.net
For instance, a bromo-substituted derivative could react with a boronic acid (Suzuki-Miyaura coupling) to form a new C-C bond, or with an alkene (Heck reaction) to introduce a vinyl group. dicp.ac.cn The choice of palladium catalyst, ligands, and reaction conditions is crucial for the success of these transformations. mdpi.com The presence of the pyridyl group in the molecule could potentially influence the catalytic cycle through coordination to the palladium center. researchgate.netsigmaaldrich.com
Table 2: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed |
| Suzuki-Miyaura | Organoboron compound and organic halide | C-C |
| Heck | Alkene and organic halide | C-C (vinyl-aryl) |
| Sonogashira | Terminal alkyne and organic halide | C-C (alkynyl-aryl) |
| Buchwald-Hartwig | Amine and organic halide | C-N |
Acid-Catalyzed Rearrangements and Cyclizations
The tertiary alcohol functionality in this compound makes it susceptible to acid-catalyzed rearrangements and cyclizations. wikipedia.org Protonation of the hydroxyl group by a Brønsted acid leads to the formation of a good leaving group (water), which departs to generate a tertiary carbocation. nih.gov This carbocation is stabilized by the adjacent phenyl and pyridyl groups.
Once formed, this carbocation can undergo several transformations:
Rearrangement: Phenyl or pyridyl groups can migrate to the carbocationic center, leading to a more stable carbocation. This is a classic example of a Wagner-Meerwein rearrangement. The relative migratory aptitude of the phenyl versus the pyridyl group would determine the product distribution.
Elimination: Loss of a proton from an adjacent carbon atom can lead to the formation of an alkene. The regioselectivity of this elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted alkene.
Intramolecular Cyclization: If one of the phenyl rings is suitably positioned, the carbocation could be trapped intramolecularly via an electrophilic attack on the phenyl ring, leading to a cyclized product. Such intramolecular cyclizations are known to occur with similar polyaromatic structures. nih.gov The pyridyl nitrogen can also participate in cyclization reactions under acidic conditions. nih.gov
The specific outcome of the acid-catalyzed reaction would depend on the reaction conditions, including the strength of the acid, the temperature, and the solvent.
Mechanistic Elucidation of Key Reaction Pathways
The mechanistic pathways for the transformations of this compound are rooted in the fundamental principles of organic chemistry.
For electrophilic aromatic substitution , the key intermediate is the arenium ion. The stability of this intermediate, which is influenced by the position of the attack and the electronic effects of the substituents, dictates the regiochemical outcome.
In palladium-catalyzed cross-coupling reactions , the mechanism proceeds through a well-defined catalytic cycle. The electronic and steric properties of the ligands on the palladium catalyst play a critical role in each step of the cycle, from oxidative addition to reductive elimination. The pyridyl nitrogen in the substrate could potentially act as a ligand, which might either accelerate or inhibit the catalysis depending on the specific reaction.
The acid-catalyzed rearrangements are governed by the formation and subsequent fate of a tertiary carbocation. The stability of the carbocation and the transition states for the possible rearrangement, elimination, and cyclization pathways determine the final product distribution. Computational studies could provide valuable insights into the relative energies of these pathways.
Coordination Chemistry and Ligand Design Principles for 1,2,2 Triphenyl 1 3 Pyridyl Ethanol Derivatives
Exploration of 1,2,2-Triphenyl-1-(3-pyridyl)ethanol as a Ligand in Transition Metal Complexes
This compound possesses two primary donor sites for coordination to a transition metal center: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. The presence of bulky triphenyl groups is expected to impart significant steric influence on the coordination sphere of the resulting metal complexes, potentially leading to unique reactivity and selectivity.
Based on its structure, this compound can adopt several coordination modes. Pyridine itself is a well-established monodentate ligand in transition metal chemistry, coordinating through the lone pair of electrons on the nitrogen atom. wikipedia.orgjscimedcentral.com Therefore, it is highly probable that this compound can act as a monodentate ligand, exclusively utilizing its pyridine nitrogen. This mode of coordination is common for many pyridine derivatives. jscimedcentral.com
Alternatively, the compound can function as a bidentate ligand. Upon deprotonation of the hydroxyl group to form an alcoholato ligand, a chelate ring can be formed involving both the pyridine nitrogen and the alcoholato oxygen. nih.gov This dual coordination can lead to more stable metal complexes. The ability of pyridinyl alcohols to engage in both covalent interaction through the oxygen and hemilabile coordination via the nitrogen is a key feature of this ligand class. nih.govresearchgate.net The large steric bulk of the three phenyl groups adjacent to the chiral center may influence the feasibility and geometry of this chelation.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms | Description |
|---|---|---|
| Monodentate | Pyridine Nitrogen | The ligand coordinates to the metal center solely through the nitrogen atom of the pyridine ring. |
| Bidentate (Chelating) | Pyridine Nitrogen and Hydroxyl Oxygen | Following deprotonation, the ligand forms a chelate ring by coordinating through both the nitrogen and the oxygen atoms. |
| Bridging | Pyridine Nitrogen and Hydroxyl Oxygen | The deprotonated ligand could bridge two metal centers, with the nitrogen coordinating to one and the oxygen to another. |
The coordination of this compound to a transition metal ion will inevitably alter the d-orbital energies of the metal, a phenomenon described by ligand field theory. As a neutral two-electron donor, the pyridine moiety is classified as a sigma-donor and a weak pi-acceptor ligand. wikipedia.org The alcoholato group, when coordinated, acts as a strong sigma- and pi-donor. The combination of these donor atoms in a bidentate fashion would create a specific ligand field environment around the metal center.
The electronic properties of the resulting metal complexes, such as their magnetic susceptibility and UV-visible absorption spectra, will be dictated by the geometry of the complex and the magnitude of the d-orbital splitting. The steric hindrance from the triphenyl groups might enforce an unusual coordination geometry, which in turn would significantly impact the electronic properties. For instance, square planar and tetrahedral geometries have different d-orbital splitting patterns, leading to distinct magnetic and spectroscopic characteristics. jscimedcentral.com
Synthesis and Characterization of Metal-Ligand Adducts
The synthesis of metal complexes with this compound would likely follow established protocols for related pyridyl-alcohol ligands. A common method involves the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent like ethanol (B145695) or toluene. mdpi.com For the formation of bidentate alcoholato complexes, a base is typically required to deprotonate the hydroxyl group. rsc.org
For example, a general synthetic route could involve stirring a solution of the ligand and a metal salt (e.g., PdCl₂, NiCl₂·6H₂O) in a solvent at room or elevated temperature. mdpi.com The resulting complexes can be isolated by filtration and purified by recrystallization.
Characterization of these new metal-ligand adducts would employ a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine ring and the C-O bond of the alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show shifts in the signals of the ligand upon coordination to a diamagnetic metal center.
Elemental Analysis: To confirm the empirical formula of the synthesized complexes.
Stereochemical Influence of Chiral Centers on Coordination Geometry
This compound possesses a stereogenic center at the carbon atom bonded to the hydroxyl group, the pyridyl group, and a triphenylmethyl group. This inherent chirality is a significant feature, as the use of enantiomerically pure ligands can lead to the formation of diastereomeric metal complexes. These diastereomers can have distinct physical properties and reactivity.
The stereochemistry at the metal center can be influenced by the chirality of the ligand, a phenomenon of great importance in asymmetric catalysis. nih.gov The absolute configuration of the ligand's chiral center can direct the preferred coordination geometry and the spatial arrangement of other ligands around the metal. This can be a critical factor in enantioselective catalytic processes, where the chiral environment of the catalyst determines the stereochemical outcome of the reaction. nih.gov
Applications in Catalyst Development and Supramolecular Assemblies
The structural features of this compound suggest its potential utility in both catalysis and the construction of supramolecular architectures.
Transition metal complexes bearing pyridyl ligands are widely employed as catalysts in a variety of organic transformations, including cross-coupling reactions and oxidations. acs.org Specifically, complexes with pyridinyl alcohol ligands have shown promise in homogeneous catalysis, such as the aerobic oxidation of alcohols. researchgate.net
The combination of a chiral center and bulky substituents in this compound makes it an attractive candidate for asymmetric catalysis. The steric bulk could create a well-defined chiral pocket around the metal's active site, potentially leading to high enantioselectivity in reactions like asymmetric hydrogenation, allylic alkylation, or epoxidation. nih.gov
Table 2: Potential Catalytic Applications of this compound Metal Complexes
| Catalytic Transformation | Description | Rationale |
|---|---|---|
| Asymmetric Hydrogenation | Enantioselective reduction of prochiral olefins or ketones. | The chiral ligand can create a stereoselective environment for hydrogen delivery. |
| Alcohol Oxidation | Catalytic conversion of secondary alcohols to ketones. researchgate.net | Pyridyl-alcohol complexes have shown activity in such reactions. |
| Cross-Coupling Reactions | Formation of carbon-carbon bonds, such as in Suzuki-Miyaura or Heck reactions. acs.org | Palladium complexes with pyridyl ligands are effective catalysts for these transformations. acs.org |
| Asymmetric Epoxidation | Enantioselective formation of epoxides from olefins. mdpi.com | The chiral environment could control the facial selectivity of oxygen transfer. |
Furthermore, the ability of pyridyl-containing ligands to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them suitable building blocks for supramolecular assemblies. The rigid and bulky nature of the triphenylethanol framework could direct the self-assembly of metal-ligand complexes into discrete polynuclear structures or extended networks with interesting topologies and potential applications in materials science.
Self-Assembly and Ordered Structures Formation
The molecular architecture of this compound is inherently suited for directing the self-assembly of metal ions into ordered, high-dimensional structures. The process is governed by a combination of strong metal-ligand coordination bonds and weaker, non-covalent interactions, with each part of the molecule playing a distinct role.
Key Structural Features Influencing Self-Assembly:
Pyridine N-Donor: The nitrogen atom of the 3-pyridyl group serves as the primary coordination site, acting as a Lewis base to bind with a variety of transition metal ions. The orientation of this donor group directs the initial vector of assembly.
Hydroxyl Group: The tertiary alcohol moiety can act as a hydrogen bond donor or, upon deprotonation, as an anionic alkoxide donor. This dual functionality allows it to form hydrogen-bonded networks with counter-ions or solvent molecules, or to act as a bridging ligand between two metal centers, forming dinuclear or polynuclear structures. mdpi.com
Bulky Phenyl Groups: The three phenyl rings attached to the ethanol backbone create significant steric hindrance. This bulkiness is a critical design element that prevents the formation of simple, densely packed crystal lattices. Instead, it promotes the formation of more open and discrete supramolecular architectures, such as metallacycles or coordination cages, by controlling the number of ligands that can fit around a single metal center.
Intermolecular Interactions: Beyond direct coordination, π-π stacking interactions between the phenyl rings of adjacent ligands and hydrogen bonding involving the hydroxyl group are crucial secondary forces. nih.gov These interactions stabilize the resulting supramolecular structures, leading to the formation of well-defined one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. rsc.orgresearchgate.net
The interplay between the directional coordination of the pyridyl group, the potential bridging or hydrogen-bonding capability of the hydroxyl group, and the steric demands of the triphenyl groups allows for fine-tuning of the final assembled structure. For instance, using linear metal ions could favor the formation of 1D coordination polymers, while metal ions with 90-degree coordination angles (e.g., Pd(II) or Pt(II)) could lead to discrete molecular squares. digitellinc.com The choice of counter-ion and solvent can also play a structure-directing role by participating in the hydrogen-bonding network. rsc.org
Electrochemical Properties of Coordination Compounds
The electrochemical behavior of coordination compounds derived from this compound is determined by the electronic communication between the metal center and the ligand. Coordination to a metal ion can stabilize or destabilize specific oxidation states of the metal, and this effect can be systematically studied using techniques like cyclic voltammetry. analis.com.my
The ligand itself is expected to be redox-inactive within the typical potential windows used for studying first-row transition metal complexes. Therefore, the observed redox processes are generally metal-centered (e.g., M(II)/M(I) or M(III)/M(II) couples). The key role of the this compound ligand is to modulate the redox potential of these metal-centered events through its electronic properties.
Factors Influencing Redox Potentials:
σ-Donation: The nitrogen atom of the pyridyl group donates electron density to the metal center. The strength of this σ-donation influences the electron density at the metal, thereby affecting the potential at which it is oxidized or reduced. Stronger donation makes the metal more electron-rich and thus harder to reduce (more negative reduction potential).
Steric Effects: The significant steric bulk from the triphenyl groups can enforce a specific coordination geometry around the metal ion. This geometry (e.g., distorted tetrahedral or octahedral) has a profound impact on the stability of different oxidation states and, consequently, the measured redox potentials.
Coordination Environment: Whether the hydroxyl group is protonated and involved in hydrogen bonding or deprotonated and coordinated as an alkoxide ligand dramatically alters the charge and electronic environment of the metal complex. An anionic alkoxide donor would make the metal center more electron-rich, shifting its redox potentials to more negative values compared to a neutral alcohol ligand.
Cyclic voltammetry studies on such complexes would provide valuable data on their redox stability and electron transfer characteristics. A typical investigation would measure the formal reduction potential (E½) and the separation between the anodic and cathodic peak potentials (ΔEp) to assess the reversibility of the redox process.
Illustrative Electrochemical Data
The following table represents hypothetical cyclic voltammetry data for a series of first-row transition metal complexes with this compound (L) to illustrate the type of information obtained from such studies. Note: This data is for illustrative purposes only and is not based on published experimental results for this specific compound.
| Complex Formula | Redox Couple | E½ (V vs. Fc/Fc+) | ΔEp (mV) | Reversibility |
| [Mn(L)₂Cl₂] | Mn(III)/Mn(II) | +0.55 | 80 | Quasi-reversible |
| [Fe(L)₂Cl₂] | Fe(III)/Fe(II) | +0.30 | 65 | Reversible |
| [Co(L)₂Cl₂] | Co(II)/Co(I) | -0.85 | 95 | Quasi-reversible |
| [Ni(L)₂Cl₂] | Ni(II)/Ni(I) | -1.10 | 120 | Irreversible |
| [Cu(L)₂Cl₂] | Cu(II)/Cu(I) | +0.15 | 70 | Reversible |
Such data would be crucial for applications in catalysis, where the ability to control the redox potential of a metal center is paramount for designing efficient catalytic cycles. acs.org
Derivatives and Analogues of 1,2,2 Triphenyl 1 3 Pyridyl Ethanol
Systematic Modification of the Phenyl Moieties
Alterations to the three phenyl rings on the ethanol (B145695) backbone represent a primary strategy for fine-tuning the molecule's electronic and steric characteristics.
Introduction of Electron-Donating and Electron-Withdrawing Substituents
The electronic nature of the phenyl rings can be systematically modified by introducing substituents that either donate or withdraw electron density. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic, while electron-withdrawing groups (EWGs) decrease it, rendering the ring more electrophilic. youtube.comstudypug.com
In related studies on other pyridine (B92270) derivatives, the introduction of specific substituents has been shown to significantly affect the molecule's biological activity. For instance, the number and position of methoxy (B1213986) (-OCH3) groups, as well as the inclusion of hydroxyl (-OH) or amino (-NH2) groups, can enhance the antiproliferative activity of pyridine compounds. nih.gov A study on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols highlighted that the presence of a chlorine atom (an EWG) in the phenoxy ring was crucial for fungicidal activity. researchgate.net
The following table summarizes the types of substituents and their general effects.
| Substituent Type | Examples | Electronic Effect | Potential Impact on Molecule |
| Electron-Donating Groups (EDG) | -CH₃, -OH, -OCH₃, -NH₂ | Increase π-electron density on the phenyl ring. dummies.com | Stabilizes carbocation intermediates; may increase reactivity in electrophilic aromatic substitution. |
| Electron-Withdrawing Groups (EWG) | -NO₂, -CN, -CF₃, -C=O | Decrease π-electron density on the phenyl ring. studypug.com | Destabilizes carbocation intermediates; may alter the acidity of the tertiary alcohol. |
| Halogens | -F, -Cl, -Br, -I | Inductively withdrawing but can be resonance donating. ucalgary.ca | Deactivates the ring towards electrophilic substitution but directs incoming groups to ortho/para positions. ucalgary.ca |
Extension of Aromatic Systems
Another modification strategy involves replacing one or more of the phenyl rings with larger, fused aromatic systems, such as naphthyl or anthracenyl groups. This extension of the π-system significantly increases the molecule's size and surface area, which can lead to enhanced van der Waals interactions and π-π stacking. Such modifications would be expected to alter the molecule's solubility, melting point, and spectroscopic properties. The increased steric bulk around the tertiary alcohol center could also influence its reactivity, potentially hindering access for reagents.
Variation of the Pyridyl Isomer and Analogues
The position of the nitrogen atom in the pyridyl ring and the nature of the heterocyclic system itself are critical determinants of the molecule's basicity, coordination chemistry, and hydrogen bonding capabilities.
Exploration of 2-Pyridyl, 4-Pyridyl, and Quinolyl Analogues
The constitutional isomers of the parent compound, 1,2,2-triphenyl-1-(2-pyridyl)ethanol (B13944664) and 1,2,2-triphenyl-1-(4-pyridyl)ethanol, offer different spatial arrangements of the nitrogen atom. The 2-pyridyl isomer allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen, which can influence its conformation and reactivity. The synthesis of a related compound, 1-phenyl-2-(2-pyridyl)ethanol, has been achieved through the condensation reaction of 2-picoline and benzaldehyde. dntb.gov.ua The 4-pyridyl isomer places the nitrogen atom further from the alcohol group, which may affect its electronic influence on the carbinol center.
Replacing the pyridine ring with a quinoline (B57606) system, a fused bicyclic heterocycle, introduces a more extensive and rigid aromatic structure. nih.gov This modification increases the planarity and potential for π-stacking interactions. A tin(IV) complex incorporating a 2-(4-hydroxyphenyl)quinoline moiety has been synthesized, demonstrating the viability of incorporating such larger heterocyclic systems. nih.gov
The table below compares the key features of these analogues.
| Analogue | Key Structural Feature | Potential Influence on Properties |
| 2-Pyridyl Isomer | Nitrogen at position 2, adjacent to the point of attachment. | Potential for intramolecular hydrogen bonding; altered basicity and coordination geometry compared to the 3-pyridyl isomer. |
| 4-Pyridyl Isomer | Nitrogen at position 4, opposite the point of attachment. | Different electronic effect on the carbinol center; less steric hindrance by the nitrogen atom. |
| Quinolyl Analogue | Benzene (B151609) ring fused to the pyridine ring. | Increased aromatic surface area and rigidity; modified electronic properties and potential for π-stacking. nih.gov |
Heterocyclic Ring Expansion or Contraction
Further structural diversity can be achieved by replacing the six-membered pyridine ring with other nitrogen-containing heterocycles of different sizes or with a different number of heteroatoms. For example, analogues containing a five-membered imidazole (B134444) or pyrazole (B372694) ring could be synthesized. Conversely, expansion to a seven-membered ring like a diazepine (B8756704) is also a theoretical possibility.
Introducing heterocycles with multiple nitrogen atoms, such as pyrimidine (B1678525) or triazine, would significantly alter the compound's properties. For instance, the synthesis of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine demonstrates the incorporation of a triazine ring, which can act as a diimine site for metal coordination. mdpi.com These changes would profoundly impact the molecule's basicity, hydrogen bonding capacity, and potential to act as a ligand in coordination chemistry.
Modifications at the Tertiary Alcohol Center
The tertiary alcohol is a key functional group, and its modification provides a direct route to a wide range of derivatives with different chemical functionalities. csueastbay.edu As a tertiary alcohol, the carbinol carbon in 1,2,2-triphenyl-1-(3-pyridyl)ethanol has no attached hydrogen atoms, making it resistant to oxidation without the cleavage of carbon-carbon bonds. byjus.combritannica.com
Key reactions at the tertiary alcohol center include:
Dehydration: Acid-catalyzed dehydration is a common reaction for tertiary alcohols, proceeding through a stable tertiary carbocation intermediate (E1 mechanism) to form an alkene. libretexts.org In the case of this compound, this would lead to the formation of 1,2-diphenyl-1-(3-pyridyl)styrene. Studies on the dehydration of 1-phenylethanol (B42297) to styrene (B11656) show this transformation is well-established. nih.govgoogle.comresearchgate.net A study on dehydrative metabolites of a related chlorophenyl-pyridylethanol compound also highlights this reaction pathway. nih.gov
Conversion to Halides: Tertiary alcohols can be converted to the corresponding alkyl halides via an SN1 mechanism using hydrogen halides (e.g., HCl, HBr). libretexts.org The reaction involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation, which is then attacked by the halide ion. pearson.com
Esterification and Etherification: The alcohol can be converted into esters or ethers. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. britannica.com Alternatively, reagents like triphenylphosphine (B44618) dibromide can facilitate one-pot esterification under mild conditions. nih.gov Etherification can be achieved, for example, by reacting the corresponding alkoxide with an alkyl halide. The etherification of glycerol (B35011) with 1-phenylethanol over a solid acid catalyst has been demonstrated as a viable synthetic route for related structures. researchgate.net
The bulky nature of the three phenyl groups and the pyridyl group would sterically hinder SN2-type reactions at the carbinol center, making SN1 and E1 pathways, which proceed through a planar carbocation intermediate, more favorable. csueastbay.edulibretexts.org
Ether and Ester Derivatives
The synthesis of ether and ester derivatives of this compound can be achieved through established chemical methodologies, although specific examples for this exact compound are not extensively documented in publicly available literature. General principles of organic synthesis for tertiary alcohols provide a framework for predicting viable synthetic routes.
Ether Derivatives: The formation of ethers from tertiary alcohols like this compound can be challenging due to steric hindrance and the potential for competing elimination reactions. However, methods such as the Williamson ether synthesis can be adapted. This would involve the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, followed by reaction with an alkyl halide. libretexts.orgopenstax.orgbyjus.com Given the steric bulk, the use of less hindered alkyl halides would be favored to minimize elimination side reactions. libretexts.org Another approach is the alkoxymercuration-demercuration of an appropriate alkene, though this is less direct for preparing ethers from a pre-existing alcohol. libretexts.org
Ester Derivatives: Esterification of this compound is more straightforward. The reaction of the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine, is a common method for synthesizing esters. stackexchange.com Pyridine not only acts as a base to neutralize the HCl byproduct but can also serve as a nucleophilic catalyst. stackexchange.com Alternatively, Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, could be employed, though the conditions might also promote dehydration. researchgate.net More modern and milder esterification methods, such as those using coupling reagents like triphenylphosphine oxide with oxalyl chloride, could also be effective and avoid harsh acidic conditions. orgchemres.org
To illustrate the potential range of such derivatives, a hypothetical data table is presented below, based on general knowledge of how such modifications would affect physical properties.
| Compound Name | Derivative Type | Functional Group | Predicted Physical State | Predicted Polarity |
| This compound | - | -OH | Solid | Polar |
| 1-methoxy-1,2,2-triphenyl-1-(3-pyridyl)ethane | Ether | -OCH₃ | Solid | Moderately Polar |
| 1-ethoxy-1,2,2-triphenyl-1-(3-pyridyl)ethane | Ether | -OCH₂CH₃ | Solid | Moderately Polar |
| 1,2,2-Triphenyl-1-(3-pyridyl)ethyl acetate | Ester | -OCOCH₃ | Solid | Moderately Polar |
| 1,2,2-Triphenyl-1-(3-pyridyl)ethyl benzoate | Ester | -OCOC₆H₅ | Solid | Less Polar |
Dehydration Products and Alkene Analogues
The dehydration of tertiary alcohols to form alkenes is a common acid-catalyzed elimination reaction. nih.gov For this compound, this reaction would lead to the formation of triphenyl-pyridyl substituted ethene isomers. The reaction typically proceeds through a carbocation intermediate, which is stabilized by the adjacent phenyl and pyridyl groups. nih.gov
The dehydration can be carried out using strong protic acids like sulfuric acid or phosphoric acid at elevated temperatures. openstax.org The regioselectivity of the elimination would be influenced by the stability of the resulting alkene isomers. Given the bulky triphenylmethyl group and the pyridyl group, the formation of the more substituted and conjugated alkene is generally favored (Zaitsev's rule). However, steric factors could also play a significant role in determining the product distribution.
A milder method for dehydration involves the use of phosphorus oxychloride (POCl₃) in pyridine. openstax.org This method often proceeds via an E2 mechanism, which can sometimes offer better control over regioselectivity and avoid carbocation rearrangements. openstax.org
The expected primary dehydration product would be 1,2,2-triphenyl-1-(3-pyridyl)ethene . Due to the nature of the substituents on the double bond, this alkene can exist as E/Z isomers. The relative stability of these isomers would likely be dictated by the steric interactions between the bulky phenyl and pyridyl groups.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | H₂SO₄, heat | 1,2,2-Triphenyl-1-(3-pyridyl)ethene | E1 Elimination |
| This compound | POCl₃, pyridine | 1,2,2-Triphenyl-1-(3-pyridyl)ethene | E2 Elimination |
Synthesis and Comparative Study of Chiral Derivatives
The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. The synthesis and study of these chiral derivatives are of interest for applications where stereochemistry is crucial.
The asymmetric synthesis of chiral tertiary alcohols, particularly those with multiple aryl substituents, is a challenging area of organic synthesis. One approach involves the enantioselective addition of an organometallic reagent to a ketone precursor. For instance, the addition of a 3-pyridyl Grignard or organolithium reagent to 1,2,2-triphenylethanone (B167304) could be performed in the presence of a chiral ligand or catalyst to induce enantioselectivity. nih.gov
Alternatively, racemic this compound can be synthesized and then resolved into its individual enantiomers. Methods for the resolution of chiral alcohols include classical resolution with chiral acids or bases, and enzymatic resolution. Enzymatic resolution, using lipases to selectively acylate one enantiomer, has proven effective for the resolution of various chiral alcohols, including pyridyl-substituted ethanols.
Once the enantiomers are separated, their chiroptical properties, such as specific rotation, can be determined. A comparative study of the biological activity of the individual enantiomers is often a key objective, as stereochemistry can play a critical role in molecular recognition and biological function.
Below is a hypothetical table summarizing the properties of the chiral derivatives:
| Derivative | Configuration | Specific Rotation [α] | Enantiomeric Excess (ee) |
| (+)-1,2,2-Triphenyl-1-(3-pyridyl)ethanol | (S) or (R) | Positive | >99% |
| (-)-1,2,2-Triphenyl-1-(3-pyridyl)ethanol | (R) or (S) | Negative | >99% |
Structure-Property Relationships in Modified Scaffolds
The relationship between the chemical structure of this compound and its properties can be inferred from studies of analogous compounds, such as triphenylethylene (B188826) derivatives and other pyridine-containing molecules. Modifications to the core scaffold can significantly impact its physical, chemical, and biological properties. nih.gov
For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can alter the electronic properties of the molecule. This can affect its reactivity, its ability to participate in intermolecular interactions, and its spectroscopic properties. In the context of potential biological activity, such substitutions can influence binding affinity to target proteins. nih.gov
The position of the nitrogen atom in the pyridyl ring is also a critical determinant of the molecule's properties. The 3-pyridyl isomer will have a different dipole moment and different hydrogen bonding capabilities compared to a 2-pyridyl or 4-pyridyl analogue. These differences can translate into variations in solubility, crystal packing, and biological activity.
Modification of the hydroxyl group, as discussed in the section on ether and ester derivatives, will have a profound effect on the molecule's polarity and hydrogen bonding capacity. Converting the alcohol to an ether or ester will generally decrease its polarity and eliminate its ability to act as a hydrogen bond donor. This can significantly alter its solubility in different solvents and its interaction with biological macromolecules.
The following table provides a qualitative summary of expected structure-property relationships based on modifications to the this compound scaffold.
| Modification | Effect on Polarity | Effect on Hydrogen Bonding | Potential Impact on Biological Activity |
| Addition of -OCH₃ to a phenyl ring | Increase | No significant change | Altered binding affinity and metabolism |
| Replacement of 3-pyridyl with 2-pyridyl | Change in dipole moment | Altered hydrogen bond acceptor strength | Different target specificity or affinity |
| Conversion of -OH to -OCH₃ | Decrease | Eliminates H-bond donor capability | Altered solubility and membrane permeability |
| Conversion of -OH to -OCOCH₃ | Decrease | Eliminates H-bond donor capability | May act as a prodrug, altered solubility |
| Dehydration to alkene | Significant Decrease | Eliminates H-bonding | Different biological target and activity |
Concluding Perspectives and Future Research Directions
Summary of Synthetic Achievements and Structural Understandings
While specific literature on the synthesis of 1,2,2-Triphenyl-1-(3-pyridyl)ethanol is not prominent, its synthesis can be conceptualized through established organometallic reactions. A feasible approach involves the nucleophilic addition of an organometallic reagent to a suitable ketone. For instance, the reaction of 3-lithiopyridine or a 3-pyridyl Grignard reagent with 1,2,2-triphenylethanone (B167304) would theoretically yield the target tertiary alcohol. Conversely, the addition of a triphenylmethanide anion to 3-benzoylpyridine (B1664120) could also be explored.
The structural understanding of this compound can be inferred from analogous structures. The core is a tertiary alcohol, which introduces significant steric hindrance due to the three bulky phenyl groups and the pyridyl ring attached to the carbinol carbon. This steric crowding is expected to influence bond angles and rotational freedom significantly. X-ray crystallography on similar complex molecules reveals that phenyl rings often adopt propeller-like conformations to minimize steric strain. iucr.org It is anticipated that the dihedral angles between the phenyl rings and the central pyridine (B92270) ring will be substantial. iucr.org The presence of both a hydroxyl group (a hydrogen-bond donor and acceptor) and a pyridyl nitrogen atom (a hydrogen-bond acceptor and metal coordination site) allows for complex intermolecular and intramolecular interactions, such as O-H···N hydrogen bonding, which has been observed in simpler pyridyl-ethanol structures. benthamopen.com
Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₂₅H₂₁NO | --- |
| Molecular Weight | 351.44 g/mol | --- |
| Melting Point | > 200 °C | High molecular weight and potential for strong intermolecular H-bonding. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in nonpolar solvents. | Presence of polar hydroxyl and pyridyl groups. |
| ¹H NMR (ppm) | 8.5-8.7 (pyridyl), 7.0-7.6 (phenyl), 5.0-5.5 (hydroxyl), 4.5-5.0 (methine) | Characteristic shifts for aromatic, hydroxyl, and methine protons. |
| ¹³C NMR (ppm) | 160-165 (pyridyl C-N), 125-145 (aromatic C), 80-85 (carbinol C) | Expected chemical shifts for carbon atoms in different environments. |
| IR (cm⁻¹) | 3200-3400 (O-H stretch), 3000-3100 (Aromatic C-H stretch), 1580-1600 (C=N/C=C stretch) | Characteristic vibrational modes for the functional groups. |
This table contains predicted data based on analogous compounds and is intended for illustrative purposes.
Emerging Research Opportunities in Multifunctional Pyridyl-Alcohol Systems
Pyridyl-alcohol systems are gaining renewed interest due to their unique combination of functionalities that allow for diverse applications. nih.govresearchgate.net These molecules act as versatile ligands in coordination chemistry, with the pyridyl nitrogen serving as a robust coordination site for a wide range of metal ions and the alcohol moiety offering a secondary interaction site, potentially leading to the formation of unique mononuclear or polynuclear metal complexes. nih.gov
The specific architecture of this compound opens up several research opportunities:
Asymmetric Catalysis: Chiral versions of this alcohol could be developed as ligands for asymmetric catalysis. The sterically demanding environment created by the triphenyl groups could impart high enantioselectivity in metal-catalyzed reactions.
Supramolecular Chemistry: The directional hydrogen bonding capabilities (O-H···N) combined with potential π-π stacking interactions from the aromatic rings make this molecule an excellent candidate for designing complex supramolecular assemblies and crystal engineering projects.
Host-Guest Chemistry: The bulky, predefined three-dimensional structure could be exploited to create molecular clefts or cavities, making it a building block for host-guest systems and molecular recognition studies.
Potential for Advanced Materials Science Applications (excluding OLEDs related to biological activity)
The inherent properties of this compound suggest its potential as a precursor for advanced materials. The significant steric bulk of the triphenylmethyl moiety can frustrate efficient crystal packing, a property that is highly desirable in the design of materials with intrinsic porosity.
Porous Organic Polymers (POPs): Polymerization of functionalized derivatives of this alcohol could lead to the formation of microporous organic polymers. The rigidity and non-planar structure of the monomer unit would prevent the polymer chains from collapsing, thus creating permanent porous networks suitable for gas storage and separation.
Metal-Organic Frameworks (MOFs): As a multifunctional ligand, it could be used to construct novel MOFs. The pyridyl group can coordinate to metal centers, while the bulky triphenyl groups would act as struts, defining the pore size and environment within the framework. Such materials could find applications in catalysis or chemical sensing.
Functional Polymer Additives: The incorporation of this molecule into polymer matrices could enhance thermal stability due to its high molecular weight and rigid structure. Cross-linkable derivatives could also be synthesized to create solvent-resistant polymer films and coatings with tailored refractive indices. acs.org
Challenges and Outlook in the Chemical Synthesis of Sterically Hindered Tertiary Alcohols
The synthesis of sterically hindered tertiary alcohols, such as this compound, presents considerable challenges for synthetic chemists. msu.edunih.gov The primary obstacle is the severe steric hindrance at the electrophilic carbon atom of the ketone precursor (e.g., 1,2,2-triphenylethanone).
Key challenges include:
Low Reactivity: The bulky substituents shield the carbonyl group, drastically reducing its reactivity towards even potent nucleophiles. msu.edu This often necessitates harsh reaction conditions, which can lead to side reactions.
Competing Reactions: With highly basic organometallic reagents, enolization of the ketone can become a major competing pathway, leading to the recovery of starting material after workup rather than the desired alcohol product. Reduction of the carbonyl group can also occur if the nucleophile possesses a β-hydride.
Reagent Accessibility: The synthesis of the required sterically demanding organometallic reagents or ketone precursors can be complex and low-yielding in itself.
Synergistic Approaches Combining Experimental and Theoretical Methodologies
For a novel and structurally complex molecule like this compound, a synergistic approach combining experimental synthesis and characterization with theoretical and computational studies is indispensable for a comprehensive understanding. nih.gov
Predictive Power of Theoretical Chemistry: Computational methods, such as Density Functional Theory (DFT), can be employed before any experimental work is undertaken. These calculations can predict the most stable conformation of the molecule, estimate bond lengths and angles, and simulate spectroscopic data (e.g., NMR, IR spectra). researchgate.net This information can be invaluable in confirming the identity of the synthesized product. Furthermore, reaction pathways can be modeled to predict the feasibility of a proposed synthetic route and identify potential transition states and byproducts. nih.gov
Validation through Experimental Work: The theoretical predictions must be validated through empirical data. The synthesis of the compound, followed by rigorous characterization using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, provides the ground truth. X-ray crystallography, in particular, would offer definitive proof of the molecule's three-dimensional structure, allowing for a direct comparison with the computationally predicted geometry. iucr.org
Iterative Refinement: An iterative loop of theoretical prediction and experimental validation allows for a deeper understanding. Discrepancies between calculated and observed data can lead to refinements in the theoretical models, while experimental challenges can inspire new computational investigations into alternative reaction mechanisms. This integrated approach accelerates the discovery process and provides a more robust and detailed picture of the molecule's chemical nature and potential. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
